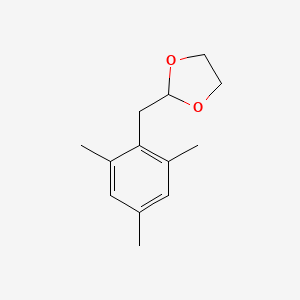
2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, also known as DMPP, is a synthetic compound with a wide range of applications in the field of scientific research. It is a derivative of propiophenone, a naturally occurring compound found in the bark of certain trees, and has been used in laboratory experiments since the 1950s. DMPP has been found to possess a wide range of properties, including its ability to act as a catalyst in organic reactions, its ability to inhibit the growth of certain bacteria and fungi, and its potential to be used as a drug delivery system.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Acylation and Alkylation Studies : 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone derivatives, like 2′,4′-Dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, have been synthesized through the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid (Kasturi & Damodaran, 1969).
Reactions with Vinylphosphonic Dichloride : The compound reacts with 2-ethoxyvinylphosphonic dichloride in dioxane, yielding products like 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide (Sadykova et al., 2011).
Synthesis of Novel Compounds : It is involved in the synthesis of unique compounds with potential applications in fields like antimicrobial agents (Talupur et al., 2021).
Photovoltaic and Photoreactive Applications
Use in Plastic Solar Cells : Derivatives of this compound have been used in the synthesis of oligophenylenevinylenes for application in photovoltaic cells (Jørgensen & Krebs, 2005).
Photoremovable Protecting Groups : The compound's derivatives, like 1,3-dioxoindan-2-yl esters, are investigated for their potential as photoremovable protecting groups (Literák et al., 2008).
Applications in Organic Synthesis
Semisynthesis of Methoxylated Propiophenones : It is used in the semisynthesis of natural methoxylated propiophenones, highlighting its role in the preparation of phenylpropanes (Joshi et al., 2005).
Building Blocks in Cycloaddition Reactions : Derivatives like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane are useful precursors in [4+2] cycloaddition reactions, contributing to the synthesis of functionalized cyclohexene derivatives (Shimizu et al., 2021).
Analytical Applications
- HPLC Analysis : High-performance liquid chromatographic methods have been developed for the analysis of related compounds like 3,4-Dimethoxy-4'-chloro-dibenzophenone (Hong-jin, 2007).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,14H,4,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXXXQQBQHCSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646013 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-40-9 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

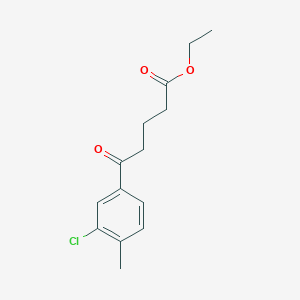
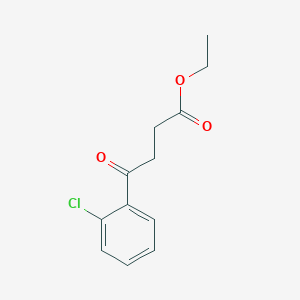

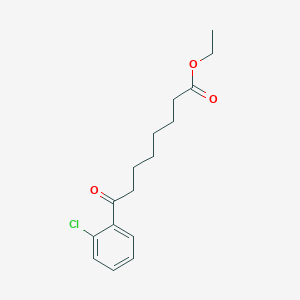
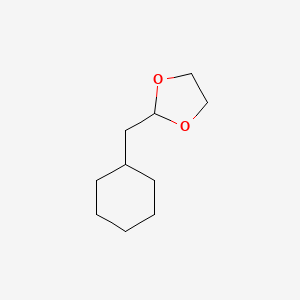
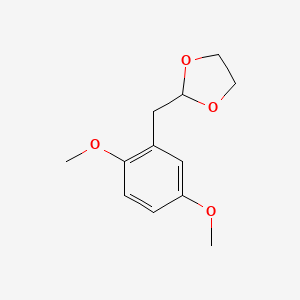

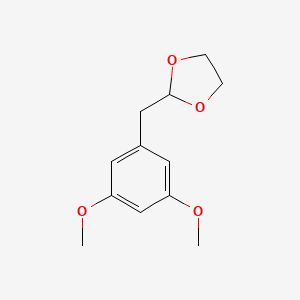

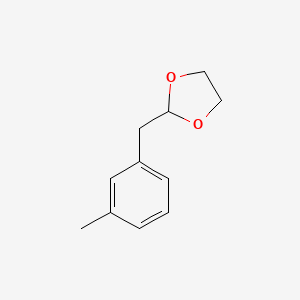
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)
